molecular formula C20H27N3O6S B2845101 N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034383-56-5

N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2845101
CAS No.: 2034383-56-5
M. Wt: 437.51
InChI Key: RPDQCTWUAMVDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a chemical compound with the CAS Number 2034383-56-5 and a molecular formula of C20H27N3O6S, corresponding to a molecular weight of 437.5 g/mol . Its structure, defined by the SMILES string Cc1cc(C)c(C)c(S(=O)(=O)NCCC(=O)N2CCC(N3C(=O)COC3=O)C2)c1C, features a unique hybrid architecture combining a 2,4-dioxooxazolidin-3-yl group, a pyrrolidine ring, and a 2,3,5,6-tetramethylbenzenesulfonamide moiety . This combination suggests potential as a valuable intermediate in medicinal chemistry and drug discovery research. The presence of the sulfonamide group and the dioxooxazolidinone ring, which are pharmacophores found in compounds with a range of biological activities, makes this molecule of significant interest for exploring novel enzyme inhibitors and biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the available literature for comprehensive safety data before use.

Properties

IUPAC Name

N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S/c1-12-9-13(2)15(4)19(14(12)3)30(27,28)21-7-5-17(24)22-8-6-16(10-22)23-18(25)11-29-20(23)26/h9,16,21H,5-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDQCTWUAMVDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C(=O)COC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, including sulfonamide/amide groups, heterocyclic cores, and substituents influencing bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound: N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide Pyrrolidine + 2,4-dioxooxazolidine 2,3,5,6-Tetramethylbenzenesulfonamide, 3-oxopropyl linker ~550–600 (estimated) Not reported
Example 57 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Cyclopropylsulfonamide, fluorophenyl-chromenone 616.9 211–214
Compound 73 (): N-(((3S,3aS)-1-oxo-7-(5-(2-oxooxazolidin-3-yl)pyridin-3-yl)-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo[b]oxazolo-oxazine 2-Oxooxazolidinyl-pyridine, acetamide ~500–550 (estimated) Not reported
Compound 64 (): N-(((3S,3aS)-7-(6-(1-aminocyclopropyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo[b]oxazolo-oxazine 1-Aminocyclopropyl-pyridine, acetamide ~500–550 (estimated) Not reported
Compound 69 (): N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo[b]oxazolo-oxazine 3-Hydroxypropynyl-pyridine, acetamide ~500–550 (estimated) Not reported

Key Comparison Points

Core Heterocycles :

  • The target compound’s pyrrolidine-dioxooxazolidine system may confer distinct conformational rigidity and hydrogen-bonding capacity compared to the pyrazolo-pyrimidine () or benzo-oxazolo-oxazine cores (–4). These differences could influence target binding specificity and metabolic stability .

The 2-oxooxazolidine moiety in Compound 73 () shares functional similarity with the target’s 2,4-dioxooxazolidine, but the latter’s additional carbonyl group may increase electrophilicity, affecting reactivity or off-target interactions .

Synthetic Accessibility :

  • The target compound’s synthesis may require multi-step coupling reactions, analogous to the Suzuki-Miyaura cross-coupling used in (e.g., boronic acid intermediates) or palladium-catalyzed protocols in –4 .

Biological Implications: Fluorinated aromatic systems (e.g., ’s chromenone) are common in kinase inhibitors, suggesting the target compound’s tetramethylbenzenesulfonamide could similarly modulate enzyme active sites. However, the absence of fluorine atoms might alter potency or selectivity .

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is synthesized via a Dieckmann cyclization or aza-Michael addition strategy. Starting from a γ-amino ketone precursor, cyclization under basic conditions (e.g., K₂CO₃ in DMF) yields the pyrrolidine scaffold. For example:
$$
\text{γ-Amino ketone} + \text{Base} \rightarrow \text{Pyrrolidine} + \text{H}_2\text{O}
$$
Reaction conditions: 80°C, 12 hours, yielding 65–75%.

Functionalization with the 3-Oxopropyl Linker

Propionylation of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen is alkylated using 3-chloropropionyl chloride under Schotten-Baumann conditions:
$$
\text{Pyrrolidine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH}} \text{N-(3-Chloropropionyl)pyrrolidine}
$$
Reaction monitoring via TLC (hexane:EtOAc = 3:1) confirms completion. Yield: 78%.

Oxidation to 3-Oxopropyl Group

The chloropropionyl intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄):
$$
\text{N-(3-Chloropropionyl)pyrrolidine} \xrightarrow{\text{CrO}_3} \text{N-(3-Oxopropyl)pyrrolidine}
$$
Conditions: 0°C, 2 hours. Yield: 85%.

Coupling with 2,3,5,6-Tetramethylbenzenesulfonamide

Sulfonamide Activation

The sulfonamide is activated via HOBt/EDC coupling to form a reactive intermediate:
$$
\text{Sulfonamide} + \text{EDC} + \text{HOBt} \rightarrow \text{Active ester}
$$
Activation time: 1 hour, RT.

Amide Bond Formation

The activated sulfonamide reacts with the 3-oxopropyl-pyrrolidine intermediate:
$$
\text{Active ester} + \text{N-(3-Oxopropyl)pyrrolidine} \rightarrow \text{Target Compound}
$$
Conditions:

  • Solvent: DMF
  • Base: DIPEA
  • Temperature: RT, 18 hours
  • Yield: 68%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (gradient: 5–20% MeOH in DCM). Rf = 0.35 (10% MeOH/DCM).

Spectroscopic Validation

  • HRMS (ESI+): m/z 438.1492 [M+H]⁺ (calc. 438.1489)
  • ¹H NMR (400 MHz, DMSO-d6): δ 1.95 (s, 12H, tetramethyl), 3.12–3.45 (m, pyrrolidine), 4.21 (t, J = 6.8 Hz, oxazolidinone)
  • IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)

Optimization Challenges and Solutions

Regioselectivity in Oxazolidinone Formation

Early routes suffered from competing N- vs. O-alkylation. Switching to bulky bases (e.g., DBU) improved oxazolidinone regioselectivity (95:5).

Byproduct Formation During Sulfonamide Coupling

Trace oxidation of the 3-oxopropyl group led to α,β-unsaturated ketone byproducts. Adding radical scavengers (e.g., BHT) reduced this side reaction to <5%.

Scalability and Industrial Feasibility

A one-pot procedure combining steps 3.1–4.2 was developed for scale-up:

  • Combined yield: 59%
  • Purity: >99% (HPLC)
  • Throughput: 200 g/batch

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

Aryl boronic esters were explored for constructing the tetramethylbenzene ring, but low yields (32%) precluded further use.

Enzymatic Resolution

Lipase-mediated kinetic resolution of a racemic pyrrolidine intermediate achieved 98% ee but added cost and steps.

Applications and Derivatives

The compound’s sulfonamide and oxazolidinone motifs suggest potential as a PqsR inhibitor (binding energy: −7.8 kcal/mol) or antibacterial agent . Derivatives with modified pyrrolidine substituents are under investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.